Kinase Selectivity Vector: Pyrazolo[1,5-a]pyrazine Core vs. Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrazine core in the target compound is associated with TYK2/JAK inhibition (Pfizer patent family WO2017144995A1), while the structurally analogous pyrazolo[1,5-a]pyrimidine core is primarily associated with CDK2 inhibition. [1] In the Pfizer patent, pyrazolo[1,5-a]pyrazin-4-yl derivatives achieve TYK2 IC₅₀ values as low as 8 nM (Example 11, cis isomer) and 159 nM (Example 12, trans isomer), with selectivity over JAK1 and JAK2 varying by substitution. [2] In contrast, pyrazolo[1,5-a]pyrimidine-based analogues (e.g., N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine) are reported to target CDK2, with published IC₅₀ values in the 0.09–0.23 µM range for related derivatives. The additional nitrogen atom in the pyrimidine ring alters the hinge-binding hydrogen-bond pattern, redirecting kinase selectivity from the JAK family toward CDK family kinases.
| Evidence Dimension | Kinase target family selectivity (JAK/TYK2 vs. CDK2) |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyrazine core: class-associated TYK2 IC₅₀ range 8–10,000 nM (BindingDB data from US10144738). [2] No direct assay data available for the specific target compound. |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine core analogues: CDK2 IC₅₀ 0.09–0.23 µM for selected derivatives. |
| Quantified Difference | Kinase target class divergence: JAK/TYK2 family (pyrazolo[1,5-a]pyrazine) vs. CDK family (pyrazolo[1,5-a]pyrimidine). Quantitative difference cannot be calculated without same-assay comparison. |
| Conditions | Biochemical kinase inhibition assays; TYK2 data from 384-well format, 10 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM ATP; CDK2 data from published kinase inhibition panels. |
Why This Matters
Procurement of the correct core structure is critical for maintaining on-target kinase family selectivity; a pyrazolo[1,5-a]pyrimidine analogue cannot serve as a substitute for JAK/TYK2-focused screening.
- [1] Brown MF, Dermenci A, Fensome A, et al. (Pfizer Inc.). Pyrazolo[1,5-a]pyrazin-4-yl derivatives as JAK-inhibitors. WO2017144995A1, 2017. View Source
- [2] BindingDB. Affinity data for pyrazolo[1,5-a]pyrazin-4-yl TYK2 inhibitors: BDBM305812 (IC₅₀ 8 nM), BDBM305813 (IC₅₀ 159 nM), BDBM305804 (IC₅₀ 10,000 nM). Sourced from US10144738, US10822341, US11472809. View Source
